Acetic acid, (((2E)-4-(4-(bis(4-fluorophenyl)methyl)-1-piperazinyl)-2-butenyl)oxy)
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Overview
Description
SUN-1334H (free base) is an orally active inhibitor of the histamine H1 receptor. It has shown significant efficacy in inhibiting histamine-induced contractions in isolated guinea-pig ileum and bronchoconstriction in guinea pigs . The compound has a molecular weight of 416.46 and a chemical formula of C23H26F2N2O3 .
Preparation Methods
The synthetic routes and reaction conditions for SUN-1334H (free base) are not extensively detailed in the available literature. it is known that the compound is synthesized for research purposes and is available in various quantities for scientific studies . Industrial production methods are not explicitly mentioned, indicating that the compound is primarily used in research settings rather than large-scale industrial applications.
Chemical Reactions Analysis
SUN-1334H (free base) primarily undergoes inhibition reactions with histamine H1 receptors. It has an IC50 of 20.3 nM and a Ki of 9.7 nM . The compound effectively inhibits histamine-induced contractions in isolated guinea-pig ileum with an IC50 of 0.198 μM . The major products formed from these reactions are the inhibited histamine responses in various biological tissues.
Scientific Research Applications
SUN-1334H (free base) has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving histamine H1 receptor inhibitors.
Biology: The compound is utilized in experiments to understand the role of histamine H1 receptors in various biological processes.
Mechanism of Action
SUN-1334H (free base) exerts its effects by selectively binding to and inhibiting the histamine H1 receptor. This inhibition prevents histamine from binding to the receptor, thereby blocking the downstream signaling pathways that lead to allergic reactions and other histamine-mediated responses . The compound has high binding affinity with an inhibition constant (Ki) of 9.7 nM .
Comparison with Similar Compounds
SUN-1334H (free base) is unique in its high potency and selectivity for the histamine H1 receptor. Similar compounds include:
Diphenhydramine: Another histamine H1 receptor antagonist, but with lower potency compared to SUN-1334H (free base).
Cetirizine: A commonly used antihistamine with a different chemical structure and slightly different pharmacological profile.
Loratadine: Another H1 receptor antagonist used in allergy treatments, but with different pharmacokinetics and dynamics.
SUN-1334H (free base) stands out due to its high selectivity and potency, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
607737-00-8 |
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Molecular Formula |
C23H26F2N2O3 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[(E)-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]but-2-enoxy]acetic acid |
InChI |
InChI=1S/C23H26F2N2O3/c24-20-7-3-18(4-8-20)23(19-5-9-21(25)10-6-19)27-14-12-26(13-15-27)11-1-2-16-30-17-22(28)29/h1-10,23H,11-17H2,(H,28,29)/b2-1+ |
InChI Key |
PXQVDRLCSQHQTO-OWOJBTEDSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/COCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Canonical SMILES |
C1CN(CCN1CC=CCOCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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